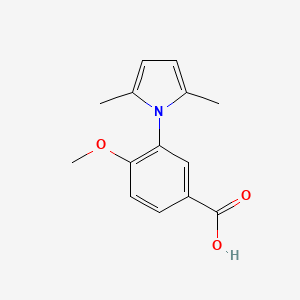
5-(4-溴苯基)-3-甲基异噁唑-4-羧酸
概述
描述
科学研究应用
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid: Scientific Research Applications:
Pharmaceutical Ingredient Synthesis
This compound is used as an active pharmaceutical ingredient (API) in drug development due to its structural properties that can interact with various biological targets. It’s part of the isoxazole class, which is known for its antimicrobial, anti-inflammatory, and anticonvulsant activities .
Liquid Crystal Polymer Synthesis
It serves as a key intermediate in the synthesis of main-chain liquid crystal polymers (MCLCPs), which are used in creating ordered liquid crystal phases for displays and other optical applications .
Organic Synthesis Intermediate
As an organic synthesis intermediate, it can be utilized in various chemical reactions, including Mizoroki–Heck polymerization, to create complex molecular structures for research and industrial purposes .
Neurotoxicity Studies
Derivatives of this compound have been studied for their neurotoxic potentials, particularly in relation to acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in brain tissues, which are important markers for neurodegenerative diseases .
Suzuki–Miyaura Coupling
The bromophenyl group within this compound makes it a candidate for use in Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon–carbon bonds in organic chemistry .
Biological Potential Studies
Indole derivatives, which share a similar heterocyclic structure with isoxazoles, have diverse biological and clinical applications. While not directly related to this compound, such studies highlight the potential for discovering new biological activities through research .
Thermo Scientific Chemicals Springer Link Springer Link RSC Publishing Springer Open
安全和危害
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation. The compound should be stored in a dry, cool, and well-ventilated place .
未来方向
作用机制
Target of Action
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” belongs to the class of isoxazole derivatives. Isoxazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could potentially affect various biochemical pathways, depending on its specific target and mode of action. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the downstream reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions .
Result of Action
The molecular and cellular effects of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The action, efficacy, and stability of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
属性
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKZFOUAHOGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717826 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | |
CAS RN |
91182-60-4 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91182-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

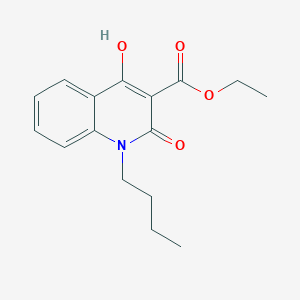


![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
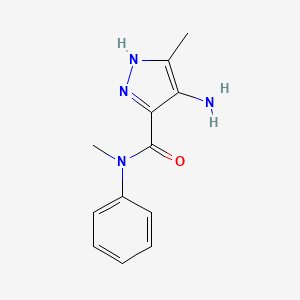
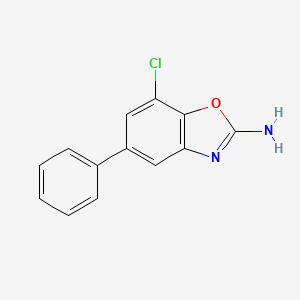

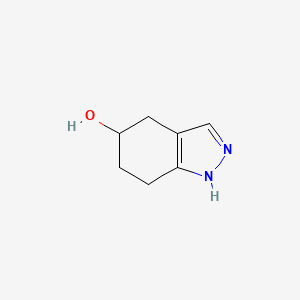
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
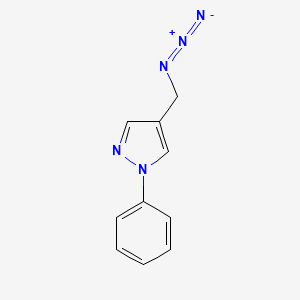
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
